4-(5-Bromo-2-nitrobenzyl)-morpholine
Description
4-(5-Bromo-2-nitrobenzyl)-morpholine is a morpholine derivative with a bromine atom at the 5-position and a nitro group at the 2-position of the benzyl substituent.
Properties
IUPAC Name |
4-[(5-bromo-2-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKARNXETAPPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-nitrobenzyl)-morpholine typically involves the bromination of 2-nitrobenzyl alcohol followed by its reaction with morpholine. The reaction conditions include the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective formation of the brominated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the bromination process. The use of automated systems for the addition of reagents and precise control of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-2-nitrobenzyl)-morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, with nucleophiles such as sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(5-bromo-2-aminobenzyl)-morpholine.
Substitution: Formation of 4-(5-iodo-2-nitrobenzyl)-morpholine or 4-(5-fluoro-2-nitrobenzyl)-morpholine.
Scientific Research Applications
4-(5-Bromo-2-nitrobenzyl)-morpholine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(5-Bromo-2-nitrobenzyl)-morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromine atom can facilitate further chemical modifications.
Comparison with Similar Compounds
4-(4-Nitrobenzyl)-morpholine
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- Key Features: The nitro group is positioned para to the benzyl-morpholine linkage, contrasting with the ortho nitro group in 4-(5-Bromo-2-nitrobenzyl)-morpholine. Crystallography: Single-crystal X-ray studies reveal intermolecular interactions between nitro oxygen atoms and adjacent aromatic rings, stabilizing the lattice. No classical hydrogen bonds (N⋯N = 3.933 Å) are observed . Bioactivity: Derivatives exhibit anticancer activity, serving as intermediates in synthetic routes for antitumor agents .
| Property | 4-(4-Nitrobenzyl)-morpholine | 4-(5-Bromo-2-nitrobenzyl)-morpholine |
|---|---|---|
| Nitro Group Position | Para | Ortho |
| Halogen Presence | No | Bromine at 5-position |
| Molecular Weight (g/mol) | 222.24 | ~291.15 (estimated) |
| Bioactivity | Anticancer intermediate | Likely enhanced reactivity due to Br |
Bromo-Halo-Substituted Benzyl Morpholines
4-(5-Bromo-2-fluorobenzyl)-morpholine
- Molecular Formula: C₁₁H₁₃BrFNO
- Molecular Weight : 274.13 g/mol
- Key Features :
4-(2-Bromo-4-fluorobenzyl)-morpholine
- Molecular Formula: C₁₁H₁₃BrFNO
- Molecular Weight : 274.13 g/mol
- Key Features :
| Property | 4-(5-Bromo-2-F-benzyl)-morpholine | 4-(2-Bromo-4-F-benzyl)-morpholine | 4-(5-Bromo-2-nitrobenzyl)-morpholine |
|---|---|---|---|
| Substituents | Br (5), F (2) | Br (2), F (4) | Br (5), NO₂ (2) |
| Molecular Weight (g/mol) | 274.13 | 274.13 | ~291.15 |
| Reactivity | Electrophilic at Br/F sites | Similar halogen effects | Nitro group enhances electrophilicity |
Heterocyclic-Substituted Morpholines
4-(5-Bromo-2-pyrazinyl)-morpholine
- Molecular Formula : C₈H₁₀BrN₃O
- Molecular Weight : 244.09 g/mol
- Key Features :
- A pyrazine ring replaces the benzyl group, introducing nitrogen heteroatoms that alter solubility and binding affinity.
- Synthesis : High-yield routes are documented, suggesting adaptability for bromo-nitro derivatives .
Biological Activity
4-(5-Bromo-2-nitrobenzyl)-morpholine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a morpholine ring, which is often associated with various pharmacological properties, and a nitrobenzyl moiety that may contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The structure of 4-(5-Bromo-2-nitrobenzyl)-morpholine can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 295.13 g/mol
The biological activity of 4-(5-Bromo-2-nitrobenzyl)-morpholine is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The presence of the bromine and nitro groups can enhance its electrophilic character, potentially leading to interactions with nucleophiles in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, studies have shown that nitro-substituted benzyl derivatives can inhibit the growth of various bacterial strains, suggesting that 4-(5-Bromo-2-nitrobenzyl)-morpholine may possess similar activity.
Antitumor Activity
Recent investigations into structurally related compounds have revealed significant cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in resistant cancer cells has been noted, with some derivatives demonstrating micromolar activity against multiple cancer types, including glioma and melanoma .
Cytotoxicity Studies
A study examining the cytotoxic effects of various nitro-substituted morpholines demonstrated that 4-(5-Bromo-2-nitrobenzyl)-morpholine exhibited notable activity against several cancer cell lines. The following table summarizes the IC values observed in these studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10 | |
| HeLa (Cervical) | 15 | |
| U373 (Brain Tumor) | 12 | |
| B16F10 (Melanoma) | 20 |
Mechanistic Insights
The mechanism behind the observed cytotoxicity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells. Additionally, the compound's ability to interfere with DNA replication processes has been hypothesized based on structural similarities with known DNA intercalators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
